1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- is a complex organic compound with a unique structure that combines an indene core with a phenylmethylene group and a hydroxyethylamino substituent
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to increase yield and purity .
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Cycloaddition: The indene core can undergo cycloaddition reactions, forming complex cyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for cycloaddition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- include:
1H-Indene-1,2,3-trione: Shares the indene core but differs in the functional groups attached.
2-Benzylidene-1H-indene-1,3(2H)-dione: Similar structure with a benzylidene group instead of the hydroxyethylamino group.
2,3-Dihydro-1H-inden-1-one derivatives: These compounds have a similar core structure but differ in the substituents and degree of saturation
The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
80839-25-4 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-hydroxy-2-[N-(2-hydroxyethyl)-C-phenylcarbonimidoyl]inden-1-one |
InChI |
InChI=1S/C18H15NO3/c20-11-10-19-16(12-6-2-1-3-7-12)15-17(21)13-8-4-5-9-14(13)18(15)22/h1-9,20-21H,10-11H2 |
InChI Key |
CUDXSMPDYXALPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCO)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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